molecular formula C11H8BrClN4O3 B449444 4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B449444
M. Wt: 359.56g/mol
InChI Key: ZXBVZXOKSJLPKZ-UHFFFAOYSA-N
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Description

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chloro-nitrophenyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the chloro-nitrophenyl group: This step involves the coupling of the brominated pyrazole with 2-chloro-4-nitroaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxamide
  • 4-bromo-N-(2-chloro-4-nitrophenyl)-1-methyl-1H-pyrazole-3-carboxylate
  • 4-bromo-N-(2-chloro-4-nitrophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and chloro-nitrophenyl groups contribute to its reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C11H8BrClN4O3

Molecular Weight

359.56g/mol

IUPAC Name

4-bromo-N-(2-chloro-4-nitrophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H8BrClN4O3/c1-16-5-7(12)10(15-16)11(18)14-9-3-2-6(17(19)20)4-8(9)13/h2-5H,1H3,(H,14,18)

InChI Key

ZXBVZXOKSJLPKZ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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